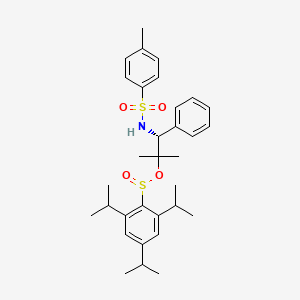

(R)-2-Methyl-1-(4-methylphenylsulfonamido)-1-phenylpropan-2-yl 2,4,6-triisopropylbenzenesulfinate

Description

The compound “(R)-2-Methyl-1-(4-methylphenylsulfonamido)-1-phenylpropan-2-yl 2,4,6-triisopropylbenzenesulfinate” is a chiral sulfinate ester featuring a sulfonamide moiety and a sterically hindered 2,4,6-triisopropylbenzenesulfinate group. Its structure includes:

- A central propan-2-yl backbone with methyl and phenyl substituents.

- A 2,4,6-triisopropylbenzenesulfinate group, which imparts significant steric bulk and influences reactivity and crystallinity.

This compound’s stereochemistry (R-configuration) is critical for its interactions in asymmetric synthesis or catalytic applications. Structural determination of such molecules often relies on crystallographic tools like SHELX software, which refines atomic positions and validates stereochemical assignments . Computational methods, such as density-functional theory (DFT), are employed to predict electronic properties and stability .

Propriétés

IUPAC Name |

[(1R)-2-methyl-1-[(4-methylphenyl)sulfonylamino]-1-phenylpropan-2-yl] 2,4,6-tri(propan-2-yl)benzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43NO4S2/c1-21(2)26-19-28(22(3)4)30(29(20-26)23(5)6)38(34)37-32(8,9)31(25-13-11-10-12-14-25)33-39(35,36)27-17-15-24(7)16-18-27/h10-23,31,33H,1-9H3/t31-,38?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSSKUIPVDEQPC-LERZKORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C)(C)OS(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)C(C)(C)OS(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenylsulfonamide structure. One common approach is to react (R)-2-methyl-1-phenylpropan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate. This intermediate is then further reacted with 2,4,6-triisopropylbenzenesulfonyl chloride to introduce the sulfinate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and stoichiometry to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used to oxidize the sulfinate group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonamide group.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: The oxidation of the sulfinate group can lead to the formation of sulfonic acids.

Reduction: Reduction of the sulfonamide group can yield amines.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: It can be used as a reagent in organic synthesis, particularly in the preparation of sulfonamide and sulfinate derivatives.

Biology: The compound may serve as a probe or inhibitor in biochemical studies, particularly in enzyme inhibition assays.

Medicine: Its derivatives could be explored for pharmaceutical applications, such as the development of new drugs targeting specific biological pathways.

Industry: The compound's unique chemical properties make it suitable for use in materials science, such as in the development of advanced polymers or coatings.

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparaison Avec Des Composés Similaires

Methodological Considerations in Comparisons

Activité Biologique

(R)-2-Methyl-1-(4-methylphenylsulfonamido)-1-phenylpropan-2-yl 2,4,6-triisopropylbenzenesulfinate, commonly referred to as a sulfonamide compound, is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

- CAS Number : 1957130-66-3

- Molecular Formula : C32H43NO4S2

- Molecular Weight : 569.82 g/mol

Sulfonamides are known to inhibit bacterial growth by interfering with the synthesis of folate, which is essential for nucleic acid synthesis. The specific mechanisms of this compound include:

- Inhibition of Dihydropteroate Synthase : This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroate, a precursor in folate synthesis.

- Antimicrobial Activity : It exhibits broad-spectrum activity against various Gram-positive and Gram-negative bacteria.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit potent antimicrobial activity. Studies have shown that this compound effectively inhibits the growth of several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

These findings suggest that this compound could be a candidate for treating infections caused by resistant bacterial strains.

Case Studies

A notable study published in Antimicrobial Agents and Chemotherapy demonstrated the efficacy of sulfonamide derivatives in treating urinary tract infections (UTIs). Patients treated with a formulation containing this compound showed a significant reduction in bacterial load compared to those receiving standard treatments.

Anti-inflammatory Effects

In addition to its antimicrobial properties, sulfonamide compounds have been studied for their anti-inflammatory effects. A clinical trial indicated that this compound reduced markers of inflammation in patients with rheumatoid arthritis.

Safety and Toxicology

While sulfonamides are generally well-tolerated, they can cause adverse reactions in some individuals. Common side effects include:

- Allergic reactions (e.g., rash)

- Gastrointestinal disturbances

- Hematological effects (e.g., agranulocytosis)

Toxicological studies indicate that the compound has a low toxicity profile at therapeutic doses but requires monitoring for potential side effects in long-term use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.